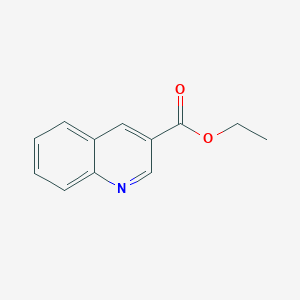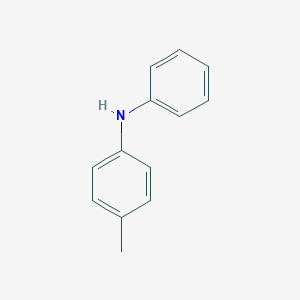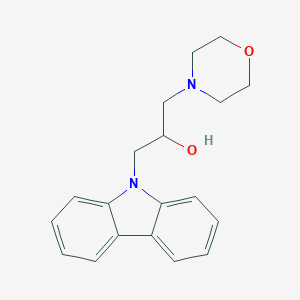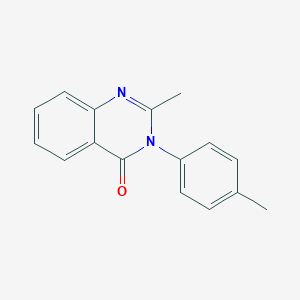![molecular formula C18H13ClF3N5O3 B188873 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide CAS No. 68399-99-5](/img/structure/B188873.png)
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide, also known as CTB, is a synthetic compound that has been widely used in scientific research for its unique properties. CTB is a member of the azo dyes family and has been shown to have a wide range of applications in various fields of science.
Mécanisme D'action
The mechanism of action of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is based on its ability to selectively bind to sulfhydryl groups on proteins. This binding results in a conformational change in the protein, leading to changes in its function and localization. 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has also been shown to bind to DNA and RNA, although the exact mechanism of binding is not well understood.
Effets Biochimiques Et Physiologiques
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, it is important to note that high concentrations of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide can lead to non-specific binding and interfere with experimental results. 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has also been shown to have some antioxidant properties, although the exact mechanism of action is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is its high selectivity for sulfhydryl groups on proteins. This makes it a useful tool for the study of protein function and localization. 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is its potential for non-specific binding at high concentrations, which can interfere with experimental results.
Orientations Futures
There are several potential future directions for the use of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide. These probes could be designed to selectively target different types of proteins or nucleic acids, expanding the range of applications for 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide. Another potential direction is the use of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide in the development of new therapies for diseases such as cancer and Alzheimer's disease, where protein function and localization play a critical role. Finally, 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide could be used in the development of new diagnostic tools for the detection of diseases based on changes in protein function or localization.
Méthodes De Synthèse
The synthesis of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylic acid, followed by the coupling of the resulting intermediate with 3-oxobutyramide. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has been extensively used in scientific research as a fluorescent probe for the detection of proteins and nucleic acids. It has been shown to selectively bind to sulfhydryl groups on proteins, making it a useful tool for the study of protein function and localization. 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has also been used for the detection of DNA and RNA in gel electrophoresis and for the labeling of cells in fluorescence microscopy.
Propriétés
Numéro CAS |
68399-99-5 |
|---|---|
Nom du produit |
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide |
Formule moléculaire |
C18H13ClF3N5O3 |
Poids moléculaire |
439.8 g/mol |
Nom IUPAC |
2-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C18H13ClF3N5O3/c1-8(28)15(27-26-13-6-9(18(20,21)22)2-4-11(13)19)16(29)23-10-3-5-12-14(7-10)25-17(30)24-12/h2-7,15H,1H3,(H,23,29)(H2,24,25,30) |
Clé InChI |
DZEAVLGCIUOLBY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)C(F)(F)F)Cl |
SMILES canonique |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Autres numéros CAS |
68399-99-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)

![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)







![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
